molecular formula C11H9ClN2O2 B8797207 5-(4-Chlorophenyl)furan-2-carbohydrazide

5-(4-Chlorophenyl)furan-2-carbohydrazide

Cat. No.: B8797207
M. Wt: 236.65 g/mol
InChI Key: CSIJNNYNKHESOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)furan-2-carbohydrazide (CAS 60336-09-6) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a furan ring linked to a 4-chlorophenyl group and a reactive carbohydrazide moiety, making it a versatile building block for synthesizing diverse heterocyclic compounds . Researchers actively exploit this scaffold to develop novel bioactive molecules. A primary research application is in the design and synthesis of potential anticancer agents. This compound serves as a core precursor for developing inhibitors that target the colchicine binding site on tubulin . These inhibitors disrupt tubulin polymerization, a critical process for cell division, making them promising leads for anticancer therapeutics . Some derivatives have shown potent cytotoxicity against leukemia cell lines and demonstrated an ability to arrest the cell cycle at the G2/M phase and induce apoptosis . Beyond oncology, the structural motif of 5-arylfuran-2-carbohydrazide is significant in neuroscience research. While specific in vivo data for this isomer is limited, closely related analogues, such as 5-(4-nitrophenyl)furan-2-carbohydrazide, have been synthesized and evaluated for their antiallodynic and antihyperalgesic activities in models of neuropathic pain . These compounds are investigated for their potential to block tetrodotoxin-resistant sodium channels, like Nav1.8, which are implicated in chronic pain pathways . The crystal structure of a related derivative, N'-tert-Butyl-5-(4-chlorophenyl)furan-2-carbohydrazide, has been determined, showing that the furan and benzene rings are nearly coplanar, which can inform structure-based drug design . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

5-(4-chlorophenyl)furan-2-carbohydrazide

InChI

InChI=1S/C11H9ClN2O2/c12-8-3-1-7(2-4-8)9-5-6-10(16-9)11(15)14-13/h1-6H,13H2,(H,14,15)

InChI Key

CSIJNNYNKHESOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NN)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of 5-(4-Chlorophenyl)furan-2-carbohydrazide. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism of action often involves the inhibition of key enzymes related to cancer progression, such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which are crucial for cell cycle regulation and signal transduction pathways in cancer cells .

Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the furan and phenyl rings can enhance the compound's potency. For example, the introduction of different substituents on the phenyl ring has been shown to significantly affect the compound's IC50 values against various tumor cell lines, suggesting that careful optimization can lead to more effective anticancer agents .

Antimicrobial Applications

Antimicrobial Efficacy
this compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Case Studies
In specific case studies, derivatives of this compound were tested against multi-drug resistant strains, showing promising results that suggest potential use in developing new antimicrobial therapies.

Agricultural Chemistry

Pesticidal Properties
Research indicates that this compound exhibits insecticidal activity against various agricultural pests. Its application in pest control strategies could provide an alternative to conventional pesticides, potentially reducing environmental impact while maintaining crop yields .

Formulation Development
The compound is being explored for incorporation into formulations aimed at enhancing plant resistance to pests and diseases. This approach not only targets pests but also promotes overall plant health by minimizing chemical exposure during cultivation .

Material Science

Polymeric Applications
In material science, derivatives of this compound are being investigated for their potential use in creating novel polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can lead to materials suitable for high-performance applications in electronics and coatings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan vs. Thiophene Analogues

The substitution of the furan ring with a thiophene ring alters electronic properties and bioactivity. For example:

Compound Yield (%) Melting Point (°C) Bioactivity Highlights
5-(4-Chlorophenyl)furan-2-carbaldehyde (1a) 45.2 126–128 Intermediate for antimicrobial agents
5-(4-Chlorophenyl)thiophene-2-carbaldehyde (1b) 25.0 88–90 Lower yield and thermal stability

The furan-based compound (1a) exhibits higher synthetic yield and thermal stability compared to its thiophene analogue (1b), likely due to furan’s stronger electron-donating effects and reduced steric hindrance. Furan derivatives also demonstrate superior antimicrobial activity in subsequent hydrazide and triazole derivatives .

Heterocyclic Derivatives

Replacing the carbohydrazide group with other heterocycles modulates biological activity:

  • 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives: Synthesized from furan-2-carbohydrazide, these derivatives show broad-spectrum antimicrobial activity. For instance, 5-(furan-2-yl)-4-[(4-methoxyphenyl)methylidene]amino-4H-1,2,4-triazole-3-thiol (XIII) exhibits MIC values of 6.25–12.5 µg/mL against Candida spp. .
  • 1,3,4-Thiadiazole Derivatives : Compounds like 3a–3l (synthesized from 4-chlorophenyl isothiocyanate) demonstrate potent antifungal activity, with MIC₈₀ values comparable to fluconazole (1–8 µg/mL) .

Substituent Position and Bioactivity

The position of chlorine substitution significantly impacts activity:

  • 5-(4-Chlorophenyl)furan-2-carbohydrazide : Exhibits moderate antifungal activity (MIC₈₀ = 16 µg/mL) against Candida albicans .
  • 5-(2-Chlorophenyl)furan-2-carbohydrazide : Shows reduced solubility and weaker binding to microbial targets, likely due to steric effects from the ortho-chloro substituent .
  • 5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde : Enhanced antifungal potency (MIC₈₀ = 4 µg/mL) due to synergistic electron-withdrawing and donating effects .

Antifungal Activity

Acyl hydrazones derived from this compound (e.g., TH3–TH7 ) exhibit fungicidal activity (MFC = 8–16 µg/mL) against resistant Candida strains, outperforming fluconazole (MFC > 64 µg/mL) . In contrast, TH2 is inactive, highlighting the critical role of para-substituted electron-withdrawing groups.

Anticancer Activity

Pyrazole derivatives bearing the this compound scaffold show cytotoxicity against NSCLC cell lines (IC₅₀ = 2.5–5.0 µM). The ethyl ester derivative Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate demonstrates superior inhibitory effects on sirtuins (Glide score = −12.3) compared to furan-based analogues .

Antimicrobial vs. Antifungal Selectivity

  • Triazole Derivatives : Broad-spectrum activity against bacteria (MIC = 8–32 µg/mL) and fungi (MIC = 4–16 µg/mL) .
  • Thiadiazole Derivatives : Selective antifungal activity (MIC₈₀ = 1–8 µg/mL) with minimal cytotoxicity to mammalian cells .

Preparation Methods

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may lead to byproduct formation.

  • Ethanol/water mixtures (3:1 v/v) improve carbohydrazide solubility, increasing yields by 12% compared to pure ethanol.

Temperature Control

Exothermic reactions require strict temperature monitoring:

  • >30°C : Promotes hydrolysis of hydrazine, reducing yields by 20–25%.

  • <10°C : Slows reaction kinetics, extending completion time to 12–15 hours.

Purification Techniques

  • Vacuum column chromatography (petroleum ether/ethyl acetate, 3:1 v/v) achieves >99% purity but is resource-intensive.

  • Recrystallization from hexane/ethyl acetate (1:1 v/v) offers a cost-effective alternative with 95–97% purity.

Structural Characterization and Quality Control

Spectroscopic Data

  • IR (KBr, cm1^{-1}) : 3250 (N-H\text{N-H}), 1665 (C=O\text{C=O}), 1590 (C=N\text{C=N}).

  • 1H NMR^1\text{H NMR} (DMSO-d6d_6, δ ppm) : 10.21 (s, 1H, NH), 7.82–7.45 (m, 4H, Ar-H), 6.95 (d, J=3.3J = 3.3 Hz, 1H, furan), 6.72 (d, J=3.3J = 3.3 Hz, 1H, furan).

Purity Assessment

  • HPLC : Retention time 8.92 min (C18 column, acetonitrile/water 70:30 v/v, 1 mL/min).

  • Melting point : 179–181°C (lit. 175°C).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactors to enhance safety and efficiency:

  • Residence time : 12 minutes

  • Throughput : 1.2 kg/day

  • Yield : 73% with 99.5% purity

Waste Management

  • SOCl2\text{SOCl}_2 neutralization : Requires 2 M NaOH in a molar ratio of 1:3.

  • Solvent recovery : Ethanol and DMF are distilled and reused, reducing costs by 40% .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Chlorophenyl)furan-2-carbohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation or hydrazide formation. A modified Xu et al. (2017) approach involves reacting substituted benzoyl chlorides with furan-2-carbohydrazide derivatives in chloroform under reflux (8–12 hours). Yield optimization requires precise stoichiometry (1:1 molar ratio) and purification via recrystallization from ethanol or dioxane . For cyclocondensation, carbon disulfide with 1-(4-chlorophenyl)-1-hydroxypropan-2-aminium chloride at 130°C yields structurally related thiazolidinones, suggesting adaptable conditions for furan-carbohydrazide synthesis .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include C=O stretching (~1694 cm⁻¹) and N–H bending (~3137 cm⁻¹) .
  • NMR : ¹H NMR in DMSO-d₆ shows aromatic protons at δ 7.50–7.59 ppm and a singlet for the hydrazide NH (~11.89 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., Bruker Kappa APEXII CCD) reveals planar molecular geometry and intermolecular hydrogen bonding (N–H···O), critical for stability .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Begin with cytotoxicity assays (e.g., MTT on cancer cell lines) and antioxidant potential tests (DPPH radical scavenging). Structural analogs like 5-HMF derivatives show dose-dependent cytotoxicity, suggesting similar protocols . For anti-inflammatory activity, COX-2 inhibition assays paired with molecular docking (using SHELX-refined structures) are recommended .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered furyl rings) be resolved during structural refinement?

  • Methodological Answer : Use SHELXL for small-molecule refinement, leveraging constraints for disordered components. For example, in N′-[(E)-hydroxy-5-iodobenzylidene]furan-2-carbohydrazide, the furyl ring disorder (56:44 occupancy) was modeled using PART instructions and hydrogen-bonding validation . Flack’s enantiomorph-polarity parameter (η or x) helps distinguish chirality in near-centrosymmetric structures .

Q. What strategies address discrepancies between computational and experimental data in supramolecular interaction studies?

  • Methodological Answer :

  • Computational : Density Functional Theory (DFT) optimizes geometries (e.g., Gaussian 09) and compares with crystallographic data (RMSD < 0.03 Å) .
  • Experimental : Validate hydrogen-bonding networks (e.g., R₂²(8) motifs) via temperature-dependent NMR or IR. For example, intermolecular N–H···O bonds in crystal lattices stabilize supramolecular layers .

Q. How can researchers design derivatives to enhance bioactivity while minimizing toxicity?

  • Methodological Answer :

  • Structural Modification : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position of the phenyl ring to boost cytotoxicity .
  • SAR Studies : Compare IC₅₀ values of analogs (e.g., 5-(4-methoxyphenyl) vs. 5-(3,4,5-trimethoxyphenyl) derivatives) to identify pharmacophores .
  • ADMET Prediction : Use SwissADME to assess solubility and toxicity risks early in synthesis planning .

Q. What advanced analytical techniques are critical for studying reaction mechanisms in carbohydrazide synthesis?

  • Methodological Answer :

  • LC-MS/MS : Monitors intermediates in real-time, especially for reflux-driven hydrazide formation .
  • In Situ IR : Tracks carbonyl reactivity (e.g., C=O → C=N shifts) during cyclocondensation .
  • Kinetic Studies : Pseudo-first-order kinetics for hydrolysis steps, validated via Arrhenius plots .

Data Analysis and Validation

Q. How should researchers validate purity and stability of this compound under varying conditions?

  • Methodological Answer :

  • HPLC-PDA : Purity >98% confirmed using C18 columns (methanol/water mobile phase) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify decomposition products (e.g., hydrolyzed hydrazides) .

Q. What statistical methods are recommended for resolving contradictory bioactivity data across studies?

  • Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to datasets from cytotoxicity assays. For example, conflicting antioxidant results may arise from assay interference (e.g., DPPH vs. ABTS), requiring normalization to Trolox equivalents .

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